![molecular formula C28H27N3O5S B2485443 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-ethoxybenzyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 326014-77-1](/img/structure/B2485443.png)
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-ethoxybenzyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone
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Description
The design and synthesis of complex molecules like "1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-ethoxybenzyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone" involve multi-step synthetic routes that target the incorporation of diverse functional groups to achieve specific chemical and physical properties. Such compounds often exhibit interesting biological or material properties due to their unique structural features.
Synthesis Analysis
The synthesis of complex molecules typically involves the careful selection of precursor molecules and reaction conditions to selectively form the desired bonds without interfering with existing functional groups. For example, the synthesis of similar compounds has utilized palladium-catalyzed cross-coupling reactions, condensation reactions, and the use of protecting groups to achieve high yields and selectivity (Malhotra et al., 2015).
Scientific Research Applications
Antioxidant and Anticancer Activity
The study by Tumosienė et al. (2020) describes the synthesis and evaluation of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share structural similarities with the compound of interest. These derivatives exhibited significant antioxidant activity, with some showing greater potency than ascorbic acid. Additionally, certain derivatives demonstrated anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, indicating their potential use in cancer research (Tumosienė et al., 2020).
Synthesis of Functionalized Heterocycles
Pradhan and De (2005) explored the synthesis of functionalized benzo[b]thiophenes as intermediates in the synthesis of benzothienopyranones. The study highlights a one-pot synthesis technique that could be relevant for creating derivatives of the compound for further pharmacological studies (Pradhan & De, 2005).
Anti-Tubercular Agents
Maurya et al. (2013) focused on the synthesis of various substituted benzo[h]quinazolines and related derivatives, evaluating their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. This study illustrates the potential therapeutic applications of similar compounds in treating tuberculosis (Maurya et al., 2013).
Anti-Inflammatory Activity
Labanauskas et al. (2004) synthesized derivatives of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, which exhibited anti-inflammatory activity. This suggests the potential of structurally similar compounds in developing anti-inflammatory agents (Labanauskas et al., 2004).
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(4-ethoxyphenyl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5S/c1-3-34-23-9-4-19(5-10-23)16-27-29-30-28(31(27)21-7-11-22(33-2)12-8-21)37-18-24(32)20-6-13-25-26(17-20)36-15-14-35-25/h4-13,17H,3,14-16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCQEWXRBDPODB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-ethoxybenzyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone |
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